molecular formula C17H22FNO5 B1469523 1-(tert-Butoxycarbonyl)-4-(4-fluorophenoxy)-4-piperidinecarboxylic acid CAS No. 1421065-54-4

1-(tert-Butoxycarbonyl)-4-(4-fluorophenoxy)-4-piperidinecarboxylic acid

Cat. No. B1469523
M. Wt: 339.4 g/mol
InChI Key: OCXKKTLFKNJDAN-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-(4-fluorophenoxy)-4-piperidinecarboxylic acid, often abbreviated as Boc-Fluorophenylpiperidinecarboxylic acid , is a synthetic organic compound. It belongs to the class of carboxylic acids and contains a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 4-fluorophenoxy moiety.



Synthesis Analysis

The synthesis of Boc-Fluorophenylpiperidinecarboxylic acid involves several steps. While I don’t have access to specific papers, I can provide a general overview:



  • Introduction of the Piperidine Ring : The piperidine ring can be synthesized through cyclization reactions using appropriate precursors.

  • Introduction of the Fluorophenoxy Group : The 4-fluorophenoxy substituent can be introduced via nucleophilic aromatic substitution or other suitable methods.

  • Protection with Boc Group : The tert-butoxycarbonyl group (Boc) is commonly used to protect amines during synthetic processes. It prevents undesired reactions and can be removed later under specific conditions.



Molecular Structure Analysis

The molecular formula of Boc-Fluorophenylpiperidinecarboxylic acid is C~17~H~23~FNO~4~ . Its structure consists of the following components:



  • A piperidine ring (4-membered cyclic amine)

  • A 4-fluorophenoxy group

  • A carboxylic acid functional group

  • The tert-butoxycarbonyl (Boc) protecting group



Chemical Reactions Analysis

Boc-Fluorophenylpiperidinecarboxylic acid can participate in various chemical reactions:



  • Hydrolysis : Removal of the Boc group under acidic or basic conditions.

  • Esterification : Reaction with alcohols to form esters.

  • Amide Formation : Reaction with amines to form amides.

  • Substitution Reactions : The fluorophenoxy group can undergo substitution reactions.



Physical And Chemical Properties Analysis


  • Melting Point : Boc-Fluorophenylpiperidinecarboxylic acid likely has a melting point within a specific range.

  • Solubility : Solubility in different solvents (e.g., water, organic solvents).

  • Stability : Stability under various conditions (light, temperature, moisture).


Safety And Hazards


  • Toxicity : Assess toxicity based on available data.

  • Handling Precautions : Use appropriate protective equipment when handling.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research on Boc-Fluorophenylpiperidinecarboxylic acid could explore:



  • Biological Activity : Investigate potential pharmacological effects.

  • Derivatives : Synthesize derivatives for improved properties.

  • Applications : Explore applications in drug discovery or materials science.


Remember that this analysis is based on general knowledge, and specific details may vary depending on the context and intended use of this compound. For precise information, consult relevant scientific literature12.


properties

IUPAC Name

4-(4-fluorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO5/c1-16(2,3)24-15(22)19-10-8-17(9-11-19,14(20)21)23-13-6-4-12(18)5-7-13/h4-7H,8-11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXKKTLFKNJDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-4-(4-fluorophenoxy)-4-piperidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(tert-Butoxycarbonyl)-4-(4-fluorophenoxy)-4-piperidinecarboxylic acid
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1-(tert-Butoxycarbonyl)-4-(4-fluorophenoxy)-4-piperidinecarboxylic acid

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